Methyl pentafluoropropionylacetate
Description
Contextualizing Methyl Pentafluoropropionylacetate within Fluorinated Organic Chemistry
To fully appreciate the significance of this compound, it is essential to understand its position within the broader field of fluorinated organic chemistry. This includes a historical look at the development of its parent class, the fluorinated β-keto esters, and the strategic importance of incorporating perfluorinated alkyl groups into chemical compounds.
Historical Perspective of Fluorinated Beta-Keto Esters in Synthesis
The synthesis of β-keto esters has been a cornerstone of organic chemistry for over a century, with the Claisen condensation being one of the most fundamental methods for their preparation. This reaction, first described by Rainer Ludwig Claisen in 1887, involves the condensation of two ester molecules in the presence of a strong base to form a β-keto ester. The introduction of fluorine into these molecules presented new synthetic challenges and opportunities.
The development of synthetic methods for fluorinated β-keto esters was driven by the growing demand for fluorinated compounds in various fields, including pharmaceuticals and materials science. Early methods often involved the adaptation of classical condensation reactions, such as the Claisen condensation, using fluorinated esters as starting materials. For instance, the condensation of a non-fluorinated ester with a fluorinated ester, like ethyl pentafluoropropionate, in the presence of a suitable base, would be a plausible route to compounds like this compound.
Over the years, a variety of reagents and techniques have been developed to improve the efficiency and selectivity of these reactions. The use of different bases, solvents, and reaction conditions has been explored to overcome challenges such as side reactions and low yields. More recent advancements have focused on developing catalytic and asymmetric methods for the synthesis of chiral fluorinated β-keto esters, highlighting the ongoing evolution of this area of research. mdpi.com
Significance of Perfluorinated Alkyl Groups in Chemical Compound Design
The incorporation of perfluorinated alkyl groups, such as the pentafluoroethyl group in this compound, imparts unique and often desirable properties to organic molecules. These properties stem from the fundamental characteristics of the carbon-fluorine bond, which is one of the strongest single bonds in organic chemistry.
Key Properties Conferred by Perfluoroalkyl Groups:
High Electronegativity: Fluorine is the most electronegative element, and its presence in a molecule can significantly alter the electronic environment. The strong electron-withdrawing nature of the pentafluoroethyl group in this compound makes the adjacent carbonyl carbon more electrophilic and increases the acidity of the α-protons.
Lipophilicity: Perfluoroalkyl groups are highly lipophilic, which can enhance the solubility of a compound in nonpolar solvents and biological membranes. This property is particularly important in the design of pharmaceuticals and agrochemicals.
Metabolic Stability: The strength of the C-F bond makes perfluoroalkyl groups resistant to metabolic degradation. This can increase the in vivo half-life of a drug molecule, leading to improved pharmacokinetic properties.
Unique Conformations: The steric bulk and electronic properties of perfluoroalkyl groups can influence the preferred conformation of a molecule, which can in turn affect its biological activity.
The strategic placement of perfluoroalkyl groups has become a powerful tool in medicinal chemistry and materials science, enabling the fine-tuning of a wide range of molecular properties.
Research Trajectories for this compound
While this compound itself has not been the subject of extensive, dedicated research, its structural motifs suggest several potential avenues for future investigation. These are based on the known reactivity of related fluorinated β-keto esters and the general trends in fluorinated compound research.
Current Gaps in the Understanding of this compound Reactivity
A significant gap in the current body of chemical literature is the detailed experimental and computational study of the specific reactivity of this compound. While the general reactivity of β-keto esters is well-established, the influence of the pentafluoroethyl group on the reaction pathways and kinetics is not fully understood for this particular molecule.
Areas Requiring Further Investigation:
Nucleophilic Acyl Substitution: The relative reactivity of the ester and ketone functionalities towards various nucleophiles needs to be systematically studied. The electron-withdrawing pentafluoroethyl group is expected to enhance the electrophilicity of the carbonyl carbons, but the precise effects on reaction rates and regioselectivity are yet to be quantified.
Keto-Enol Tautomerism: The position of the keto-enol equilibrium for this compound is a critical factor in its reactivity. The electron-withdrawing nature of the perfluoroalkyl group likely favors the enol form to a greater extent than in non-fluorinated analogues. Spectroscopic and computational studies are needed to determine the equilibrium constant and the factors that influence it. capes.gov.brresearchgate.net
Reactions at the α-Position: The acidity of the α-protons is expected to be significantly increased by the adjacent pentafluoroethyl and carbonyl groups. This would facilitate a range of reactions at this position, such as alkylation, halogenation, and condensation reactions. However, the scope and limitations of these reactions for this compound have not been thoroughly explored.
Emerging Research Avenues for this compound
The unique properties of this compound make it a promising candidate for a variety of applications, representing several emerging research avenues.
Synthesis of Fluorinated Heterocycles: β-Keto esters are versatile precursors for the synthesis of a wide range of heterocyclic compounds. This compound could be utilized in condensation reactions with dinucleophiles to construct novel fluorinated pyrazoles, pyrimidines, and other heterocyclic systems. These fluorinated heterocycles are of significant interest in medicinal chemistry due to their potential biological activities.
Development of Novel Catalysts: The ability of β-keto esters to form stable complexes with metal ions suggests that this compound could be used as a ligand in the design of new catalysts. The fluorinated nature of the ligand could influence the catalytic activity and selectivity of the metal center.
Precursor for Advanced Materials: The incorporation of fluorine can enhance the thermal stability and chemical resistance of polymers and other materials. This compound could serve as a monomer or a precursor to monomers for the synthesis of novel fluorinated polymers with specialized properties.
Interactive Data Table: Properties of this compound
| Property | Value |
| Chemical Formula | C6H5F5O3 |
| Molecular Weight | 220.09 g/mol |
| CAS Number | 104857-88-7 |
| Appearance | Likely a liquid at room temperature |
| Boiling Point | Not readily available |
| Density | Not readily available |
Structure
3D Structure
Properties
IUPAC Name |
methyl 4,4,5,5,5-pentafluoro-3-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F5O3/c1-14-4(13)2-3(12)5(7,8)6(9,10)11/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGMNRZYEBHEIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30146788 | |
| Record name | Methyl pentafluoropropionylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30146788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104857-88-7 | |
| Record name | Methyl pentafluoropropionylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104857887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl pentafluoropropionylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30146788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl Pentafluoropropionylacetate and Analogues
Established Synthetic Routes to Methyl Pentafluoropropionylacetate
The traditional methods for synthesizing β-ketoesters, such as Claisen condensation, have been adapted for the preparation of fluorinated analogues like this compound. These methods typically involve the reaction of a fluorinated ester with an enolate or a related carbon nucleophile.
Ester condensation reactions are a cornerstone in the synthesis of β-ketoesters. The presence of electron-withdrawing fluorine atoms in the precursors can significantly influence the reactivity and outcome of these reactions.
A primary and direct route to this compound involves the Claisen condensation of methyl pentafluoropropionate with methyl acetate (B1210297). In this reaction, a strong base, such as sodium methoxide (B1231860), is used to deprotonate methyl acetate, forming a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl pentafluoropropionate. The strong electron-withdrawing effect of the pentafluoropropyl group makes the carbonyl carbon of methyl pentafluoropropionate highly susceptible to nucleophilic attack. Subsequent elimination of a methoxide ion results in the formation of the desired β-ketoester, this compound.
The general reaction scheme is as follows:
C₂F₅COOCH₃ + CH₃COOCH₃ → C₂F₅COCH₂COOCH₃ + CH₃OH
This reaction is typically carried out in an aprotic solvent, and careful control of the reaction conditions, such as temperature and stoichiometry, is crucial to maximize the yield and minimize side reactions.
A study on the synthesis of related polyfluoroalkyl β-ketoesters demonstrated that the condensation of methyl pentafluoropropionate with various enolates proceeds with good yields, highlighting the robustness of this method.
While methyl pentafluoropropionate is a common precursor, other carboxylic acid derivatives can also be employed for the acylation step. For instance, pentafluoropropionyl chloride or pentafluoropropionic anhydride (B1165640) can be used in reactions with pre-formed enolates or enol ethers of methyl acetate. These acylating agents are generally more reactive than the corresponding ester, which can be advantageous in certain situations, potentially allowing for milder reaction conditions. However, their higher reactivity can also lead to a decrease in selectivity and the formation of undesired byproducts if the reaction is not carefully controlled.
The use of silyl (B83357) enol ethers, such as the silyl enol ether of methyl acetate, in the presence of a Lewis acid catalyst, provides another alternative for the acylation reaction. This approach can offer improved control and selectivity compared to traditional Claisen condensation conditions.
While less common for the direct synthesis of β-ketoesters from simple esters, Knoevenagel-type condensations can be conceptually applied. A more relevant related strategy involves the acylation of a malonic ester derivative followed by decarboxylation. For example, the acylation of dimethyl malonate with pentafluoropropionyl chloride would yield an acyl-malonate intermediate. Subsequent selective hydrolysis and decarboxylation of one of the ester groups would lead to the formation of this compound. This multi-step approach, however, is generally less atom-economical than a direct condensation.
Another C-C bond-forming strategy involves the direct acylation of stabilized carbanions. For instance, the reaction of pentafluoropropionyl chloride with the anion of a suitable β-keto acid derivative, followed by a decarboxylation step, could also yield the target compound.
Ester Condensation Reactions Involving Fluorinated Precursors
Novel Approaches in this compound Synthesis
Recent research has focused on developing more efficient, selective, and environmentally benign methods for the synthesis of fluorinated compounds, including β-ketoesters.
The development of catalytic methods for the synthesis of this compound and its analogues is an active area of research. The use of catalysts can lead to higher yields, improved selectivity, and milder reaction conditions compared to stoichiometric methods.
For instance, Lewis acid catalysis can be employed to activate the fluorinated ester towards nucleophilic attack in condensation reactions. Various Lewis acids, such as titanium tetrachloride (TiCl₄) or zinc chloride (ZnCl₂), can coordinate to the carbonyl oxygen of the fluorinated ester, increasing its electrophilicity.
Furthermore, transition metal-catalyzed cross-coupling reactions represent a modern approach to C-C bond formation. While not a direct route to this compound from simple precursors, these methods could be employed in more complex synthetic schemes where the pentafluoropropionylacetyl moiety is installed onto a larger molecule.
Below is a table summarizing the reaction conditions for the synthesis of a related fluorinated β-ketoester, ethyl 4,4,4-trifluoroacetoacetate, via Claisen condensation, which can be considered analogous to the synthesis of this compound.
| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Ethyl trifluoroacetate | Ethyl acetate | Sodium ethoxide | Ethanol (B145695) | 25-30 | 70-80 |
| Ethyl trifluoroacetate | Ethyl acetate | Sodium hydride | Diethyl ether | Reflux | ~75 |
| Trifluoroacetic anhydride | Ketene | - | - | Low | Moderate |
This table presents data for the synthesis of an analogous compound, ethyl 4,4,4-trifluoroacetoacetate, to illustrate typical reaction conditions and yields for the synthesis of fluorinated β-ketoesters.
Green Chemistry Principles in this compound Production
Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com Key principles include maximizing atom economy, using safer solvents, and minimizing waste. jocpr.comnih.gov Applying these principles to the synthesis of this compound aims to make the manufacturing process more sustainable and environmentally benign.
Solvent-Free or Reduced-Solvent Synthesis
Traditional Claisen condensations are often performed in solvents. However, a key goal of green chemistry is to reduce solvent use or employ environmentally benign solvents. Research into solvent-free synthesis has demonstrated its feasibility for various esterification and condensation reactions, which could be applied to this compound production. nih.govrsc.orgresearchgate.net
Potential strategies for a solvent-free or reduced-solvent synthesis include:
Using Reactants as Solvents : If one of the starting materials, such as methyl acetate, is a liquid and used in excess, it can potentially serve as the reaction medium, eliminating the need for a separate solvent.
Enzyme-Catalyzed Synthesis : Lipase-mediated catalysis has been successfully used for the synthesis of flavor esters under solvent-free conditions. nih.gov This approach could be explored for the production of this compound, potentially offering high selectivity and milder reaction conditions.
Mechanochemistry : Solvent-free reactions can sometimes be achieved through mechanochemical methods, such as ball milling, where mechanical energy is used to initiate the reaction.
While specific studies on the solvent-free synthesis of this compound are not prominent, the methodologies are well-established for analogous compounds and represent a promising avenue for greening the production process. rsc.orgresearchgate.net
Atom Economy and Waste Minimization in Synthetic Pathways
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.gov The formula for percent atom economy is:
% Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100
For the crossed Claisen condensation synthesis of this compound from methyl acetate and ethyl pentafluoropropionate, the balanced reaction is:
C₃H₆O₂ (Methyl Acetate) + C₅H₅F₅O₂ (Ethyl Pentafluoropropionate) → C₆H₅F₅O₃ (this compound) + C₂H₆O (Ethanol)
The main byproduct of this reaction is ethanol. While this makes the reaction less than 100% atom-economical, ethanol is a relatively benign and low-value byproduct that can be potentially recovered and reused. scranton.edu Condensation reactions, by their nature, eliminate a small molecule, which inherently lowers their atom economy compared to addition or rearrangement reactions that can achieve 100% atom economy. nih.govscranton.edu
The table below details the theoretical atom economy for this pathway.
| Compound | Formula | Molecular Weight ( g/mol ) | Role |
| Methyl Acetate | C₃H₆O₂ | 74.08 | Reactant |
| Ethyl Pentafluoropropionate | C₅H₅F₅O₂ | 204.08 | Reactant |
| This compound | C₆H₅F₅O₃ | 216.09 | Product |
| Ethanol | C₂H₆O | 46.07 | Byproduct |
| Total Reactant Mass | 278.16 | ||
| Percent Atom Economy | 77.7% |
The calculation for Percent Atom Economy is (216.09 / 278.16) * 100 = 77.7%.
This 77.7% atom economy is significantly better than many classical named reactions, such as the Wittig or Gabriel syntheses, which can have very low atom economies. Waste minimization in this pathway focuses on the efficient capture and potential recycling of the ethanol byproduct and the neutralization salts formed during the acidic workup step. youtube.com
Chemical Reactivity and Transformation Pathways of Methyl Pentafluoropropionylacetate
Reactions Involving the Active Methylene (B1212753) Group
The methylene group (—CH₂—) situated between the two carbonyl groups is the most acidic position in the molecule, a consequence of the ability of both the ketone and ester functionalities to stabilize the resulting carbanion through resonance. The adjacent electron-withdrawing pentafluoropropionyl group further enhances this acidity, making this site particularly susceptible to reactions with electrophiles.
Alkylation and Acylation Reactions
The active methylene protons of methyl pentafluoropropionylacetate can be readily removed by a suitable base to form a nucleophilic enolate. This enolate can then undergo alkylation or acylation reactions with various electrophiles.
Alkylation: The introduction of alkyl groups at the active methylene position is a fundamental transformation for creating more complex molecular frameworks. This reaction typically proceeds via an SN2 mechanism, where the enolate displaces a leaving group from an alkyl halide. The choice of base and reaction conditions is crucial to control the extent of alkylation and prevent side reactions. While specific studies on the alkylation of MPFP are not prevalent in the reviewed literature, the general principles of β-keto ester alkylation are well-established. Phase-transfer catalysis has emerged as a powerful technique for the asymmetric alkylation of related β-keto esters, offering a pathway to chiral building blocks.
Table 1: Representative Alkylation of β-Keto Esters
| Electrophile | Base | Catalyst | Expected Product |
|---|---|---|---|
| Alkyl Halide (R-X) | K₂CO₃, Cs₂CO₃ | Phase-Transfer Catalyst (e.g., Cinchona alkaloid derivatives) | α-Alkyl-β-keto ester |
Acylation: Similarly, the enolate of MPFP can react with acylating agents, such as acyl chlorides or anhydrides, to introduce an additional acyl group. This C-acylation reaction provides access to β,δ-triketones, which are valuable precursors for the synthesis of various heterocyclic compounds. The reaction is typically carried out in the presence of a non-nucleophilic base to generate the enolate.
Enamine/Enol Formation and Reactivity
The presence of the electron-withdrawing pentafluoropropionyl group significantly influences the tautomeric equilibrium of this compound, favoring the enol form.
Enol Formation: Fluorinated β-dicarbonyl compounds are known to exhibit a high degree of enolization. For instance, hexafluoroacetylacetone (B74370) exists almost exclusively as its enol tautomer. This is attributed to the stabilization of the enol form through intramolecular hydrogen bonding and the electronic effects of the fluorine atoms. It is therefore highly probable that this compound also possesses a significant enol content, which plays a crucial role in its reactivity.
Enamine Formation: The reaction of β-keto esters with primary or secondary amines leads to the formation of enamines, also known as β-aminocrotonates. Studies on fluorinated β-ketoesters have shown that they readily react with ammonia (B1221849) to yield the corresponding β-aminocrotonate esters. This transformation involves the initial nucleophilic attack of the amine on the ketone carbonyl, followed by dehydration. These fluorinated enamines are versatile intermediates for the synthesis of nitrogen-containing heterocycles.
Table 2: Enamine Formation from β-Keto Esters
| Amine | Conditions | Product |
|---|---|---|
| Ammonia | Varies | β-Aminocrotonate ester |
| Primary Amine (RNH₂) | Acid catalyst, dehydration | N-Substituted enamine |
Carbonyl Group Transformations
The ketone carbonyl group in this compound is a key site for various chemical transformations, including nucleophilic additions, reductions, and oxidations. The adjacent electron-withdrawing pentafluoropropionyl group enhances the electrophilicity of this carbonyl carbon.
Nucleophilic Addition Reactions
The electrophilic ketone carbonyl is susceptible to attack by a wide range of nucleophiles. These reactions can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. Under more forcing conditions, reaction at the ketone carbonyl can compete with reactions at the active methylene or ester groups. For example, the reaction of fluorinated β-ketoesters with ammonia under severe conditions can lead to the formation of β-ketoamides, which represents a nucleophilic addition-elimination at the ketone carbonyl.
Reductions and Oxidations
Reductions: The ketone carbonyl of β-keto esters can be selectively reduced to a hydroxyl group, affording β-hydroxy esters. The stereochemical outcome of this reduction is of significant interest, as it can generate chiral building blocks. Research on the reduction of α-fluoro-β-ketoesters has demonstrated that ketoreductase enzymes can achieve high diastereoselectivity and enantioselectivity, producing specific stereoisomers of the corresponding α-fluoro-β-hydroxy esters. Chemical reducing agents like sodium borohydride (B1222165) can also be employed, though typically with lower stereocontrol unless chiral auxiliaries or catalysts are used.
Table 3: Representative Reduction of a β-Keto Ester Carbonyl
| Reagent | Expected Product | Key Features |
|---|---|---|
| Ketoreductase (KRED) | α-Fluoro-β-hydroxy ester | High stereoselectivity (diastereo- and enantioselective) |
Ester Group Modifications
The methyl ester group of this compound can undergo transformations typical of esters, most notably hydrolysis and transesterification.
Hydrolysis: Under either acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid. This reaction is often followed by decarboxylation, especially under harsh conditions, due to the presence of the β-keto group. The resulting β-keto acid is thermally unstable and readily loses carbon dioxide to yield a pentafluorinated ketone. This hydrolysis-decarboxylation sequence is a common strategy in syntheses utilizing β-keto esters.
Transesterification: The methyl ester can be converted to other esters through transesterification. This reaction involves treating this compound with a different alcohol in the presence of an acid or base catalyst. The equilibrium can be driven towards the desired product by using a large excess of the new alcohol or by removing the methanol (B129727) as it is formed. This allows for the modification of the ester group to suit the requirements of a particular synthetic route.
Table 4: Ester Group Transformations
| Reaction | Reagents | Product |
|---|---|---|
| Hydrolysis & Decarboxylation | H₃O⁺ or OH⁻, then heat | 1,1,2,2,3-Pentafluoropentan-3-one |
Transesterification Processes
Transesterification is a fundamental organic reaction where the alkoxy group of an ester is exchanged with that of an alcohol. nih.gov This process is typically catalyzed by either an acid or a base. nih.gov In the context of this compound, transesterification can be employed to generate a variety of other pentafluoropropionylacetate esters.
The general mechanism for base-catalyzed transesterification involves the deprotonation of the alcohol to form a more potent nucleophile, the alkoxide. This alkoxide then attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. The collapse of this intermediate results in the expulsion of the original methoxy (B1213986) group, yielding the new ester and methanol.
Acid-catalyzed transesterification, on the other hand, proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then attacks this activated carbonyl, and after a series of proton transfers, the original methoxy group is eliminated as methanol.
A representative transesterification reaction of this compound is shown below:
C₃F₅COCH₂COOCH₃ + R-OH ⇌ C₃F₅COCH₂COOR + CH₃OH
| Reactant | Product | Catalyst |
| This compound | Alkyl pentafluoropropionylacetate | Acid or Base |
| Alcohol (R-OH) | Methanol |
Hydrolysis and Carboxylation
Hydrolysis:
The hydrolysis of this compound, the cleavage of the ester bond by water, can occur under acidic, basic, or neutral conditions to yield pentafluoropropionylacetic acid and methanol. The rate of hydrolysis is influenced by pH and temperature.
Acid-catalyzed hydrolysis: In the presence of a dilute acid, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by water. youtube.com
Base-catalyzed hydrolysis (saponification): Under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to form a carboxylate salt and methanol. This process is generally faster than acid-catalyzed hydrolysis. Kinetic studies on the alkaline hydrolysis of ethyl acetate (B1210297) have shown the reaction to be second order. researchgate.netresearchgate.net
Neutral hydrolysis: While slower, neutral hydrolysis can also occur, and studies on methyl acetate suggest it can proceed through a cooperative mechanism involving multiple water molecules. youtube.com
The general equation for the hydrolysis of this compound is:
C₃F₅COCH₂COOCH₃ + H₂O → C₃F₅COCH₂COOH + CH₃OH
Carboxylation:
Carboxylation involves the introduction of a carboxyl group into a molecule. For this compound, the active methylene group is the most likely site for carboxylation. This can be achieved by first generating an enolate through deprotonation with a suitable base, followed by reaction with carbon dioxide. This would lead to a β-keto dicarboxylic acid derivative. While specific examples for this compound are not prominent in the literature, the carboxylation of ketone enolates is a known transformation. nih.gov
Role as a Building Block in Heterocyclic Compound Synthesis
The 1,3-dicarbonyl moiety of this compound makes it an excellent precursor for the synthesis of a wide variety of heterocyclic compounds. The two electrophilic carbonyl carbons and the nucleophilic central carbon provide multiple reaction sites for condensation and cyclization reactions.
Condensation Reactions with Nitrogen-Containing Nucleophiles
This compound readily undergoes condensation reactions with binucleophilic nitrogen-containing reagents such as hydrazines, ureas, and amidines. These reactions form the basis for the synthesis of important five- and six-membered heterocyclic rings.
A prominent example is the Knorr pyrazole (B372694) synthesis, where a 1,3-dicarbonyl compound reacts with a hydrazine (B178648) to form a pyrazole. wipo.int In the case of this compound, reaction with hydrazine hydrate (B1144303) would be expected to yield a pyrazole with a perfluoropropyl substituent. The regioselectivity of this reaction can be influenced by the reaction conditions and the substitution pattern of the hydrazine.
Similarly, condensation with urea (B33335) or thiourea (B124793) can lead to the formation of pyrimidine (B1678525) or thiopyrimidine derivatives, respectively. These reactions are foundational in the synthesis of many biologically active molecules. The general approach for pyrimidine synthesis from β-keto esters involves condensation with an amidine. nih.govacs.org
| Nitrogen Nucleophile | Resulting Heterocycle |
| Hydrazine (NH₂NH₂) | Pyrazole |
| Substituted Hydrazines (R-NHNH₂) | Substituted Pyrazole |
| Urea (NH₂CONH₂) | Pyrimidinone |
| Thiourea (NH₂CSNH₂) | Thiopyrimidinone |
| Amidines (R-C(NH)NH₂) | Substituted Pyrimidine |
Cyclization Reactions Leading to Novel Ring Systems
Beyond simple condensation reactions, this compound can participate in more complex cyclization cascades to form novel ring systems. For example, it can be utilized in multicomponent reactions, such as the Hantzsch pyridine (B92270) synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia or an ammonium (B1175870) salt to produce a dihydropyridine, which can then be oxidized to the corresponding pyridine. youtube.com
Furthermore, the active methylene group of this compound can act as a Michael donor in Michael addition reactions with α,β-unsaturated compounds. youtube.comwikipedia.orgchemistrysteps.commasterorganicchemistry.comresearchgate.net The resulting adduct can then undergo intramolecular cyclization to form various carbocyclic and heterocyclic structures. The Robinson annulation, a classic example, combines a Michael addition with an intramolecular aldol (B89426) condensation. youtube.com
Fluorine-Specific Reactivity and Stability Considerations
Impact of Perfluoropropyl Group on Electronic and Steric Properties
The perfluoropropyl (C₃F₅) group in this compound exerts a significant influence on the molecule's reactivity and stability through both electronic and steric effects.
Electronic Effects:
The high electronegativity of fluorine atoms results in a strong electron-withdrawing inductive effect (-I effect) from the perfluoropropyl group. This effect has several important consequences:
Increased Acidity of Methylene Protons: The electron-withdrawing nature of the C₃F₅ group increases the acidity of the protons on the central methylene carbon, facilitating the formation of the enolate anion under basic conditions. This enhanced acidity makes it a more reactive nucleophile in reactions such as alkylations and condensations.
Enhanced Electrophilicity of Carbonyl Carbons: The inductive effect also increases the partial positive charge on the adjacent carbonyl carbons, making them more susceptible to nucleophilic attack. This can lead to faster rates of reaction in processes like condensation and addition reactions.
Steric Effects:
While the van der Waals radius of a fluorine atom is only slightly larger than that of a hydrogen atom, the cumulative effect of five fluorine atoms in the perfluoropropyl group creates significant steric bulk. researchgate.net This steric hindrance can influence the regioselectivity of reactions by directing incoming reagents to the less hindered carbonyl group. In reactions involving the formation of new stereocenters, the steric bulk of the perfluoropropyl group can also play a role in controlling the stereochemical outcome.
Studies on perfluoropropylated aromatic systems have shown that the position of the perfluoropropyl group can drastically alter the electrostatic potential distribution and molecular packing in the solid state, highlighting the interplay of steric and electronic effects. rsc.org While this compound is an aliphatic system, similar principles regarding the influence of the fluorinated substituent on molecular interactions and reactivity apply.
Stability under Various Reaction Conditions (Acidic, Basic, Thermal)
The chemical stability of this compound is a critical consideration in its handling, storage, and application in synthetic chemistry. The presence of the electron-withdrawing pentafluoropropionyl group significantly influences its reactivity, particularly at the ester and keto functional groups. This section explores the stability of this compound under acidic, basic, and thermal conditions, drawing upon established principles of β-keto ester chemistry and the known effects of fluorination.
Stability in Acidic Conditions
Under acidic conditions, β-keto esters like this compound are susceptible to hydrolysis. youtube.com This reaction is typically catalyzed by the presence of a strong acid and involves the nucleophilic attack of a water molecule on the protonated carbonyl carbon of the ester group.
Hydrolysis to a β-keto acid: The ester is cleaved to form methanol and pentafluoropropionylacetic acid.
Decarboxylation: The resulting β-keto acid is often unstable and can readily lose carbon dioxide upon gentle heating to yield a ketone. youtube.com
The electron-withdrawing nature of the pentafluoropropionyl group is expected to accelerate the rate of hydrolysis compared to non-fluorinated β-keto esters. The fluorine atoms increase the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack. This is a known trend in the hydrolysis of fluorinated esters. nih.gov
The general mechanism for the acid-catalyzed hydrolysis and subsequent decarboxylation is as follows:
Step 1: Acid-Catalyzed Hydrolysis
Step 2: Decarboxylation of the β-Keto Acid
| Compound | Relative Rate of Hydrolysis | Key Influencing Factor | Primary Products |
|---|---|---|---|
| Methyl acetoacetate | Base Rate | Standard β-keto ester reactivity | Methanol, Acetoacetic acid |
| This compound | Significantly Faster | Strong electron-withdrawing effect of the C2F5 group increases electrophilicity of the ester carbonyl | Methanol, Pentafluoropropionylacetic acid |
Stability in Basic Conditions
In the presence of a base, such as sodium hydroxide, this compound undergoes saponification, a base-promoted hydrolysis of the ester linkage. This reaction is generally faster and more irreversible than acid-catalyzed hydrolysis.
The reaction mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. The strong electron-withdrawing effect of the pentafluoropropionyl group makes the carbonyl carbon highly electrophilic and thus very susceptible to this attack. The initial product is a tetrahedral intermediate which then collapses to form a carboxylate salt and methanol. The carboxylate salt is resistant to further nucleophilic attack, rendering the reaction essentially irreversible.
Upon acidification of the reaction mixture, the carboxylate is protonated to form the corresponding β-keto acid, pentafluoropropionylacetic acid. As with the product of acidic hydrolysis, this β-keto acid can be readily decarboxylated with gentle heating to give 1,1,1,2,2-pentafluoro-3-butanone.
The general mechanism for saponification and subsequent decarboxylation is as follows:
Step 1: Saponification
Step 2: Acidification and Decarboxylation
The rate of saponification of fluorinated esters is known to be significantly higher than their non-fluorinated counterparts. The table below presents expected qualitative findings on the stability of this compound in basic conditions.
| Condition | Expected Stability of this compound | Primary Reaction | Key Products |
|---|---|---|---|
| Dilute Aqueous Base (e.g., NaOH, KOH) | Low | Saponification (Base-catalyzed hydrolysis) | Sodium pentafluoropropionylacetate, Methanol |
| Concentrated Aqueous Base | Very Low | Rapid Saponification | Sodium pentafluoropropionylacetate, Methanol |
| Anhydrous Basic Conditions (e.g., NaH in THF) | Relatively Stable (as enolate) | Deprotonation at the α-carbon | Sodium enolate of this compound |
Thermal Stability
The thermal stability of this compound is intrinsically linked to the stability of the β-keto acid it can form. While the ester itself may be relatively stable at moderate temperatures, its decomposition pathway is often initiated by hydrolysis (if water is present) followed by decarboxylation of the resulting β-keto acid.
Studies on the thermal decomposition of perfluoroalkyl carboxylic acids (PFCAs), which are structurally related to the hydrolysis product of this compound, indicate that thermal degradation can begin at temperatures as low as 200°C. aiche.org The presence of the pentafluoroethyl group is expected to lower the decarboxylation temperature compared to non-fluorinated analogues due to its strong electron-withdrawing nature, which stabilizes the resulting carbanion-like transition state of the decarboxylation reaction.
The table below summarizes the expected thermal behavior of this compound based on the known properties of similar compounds.
| Condition | Expected Behavior | Primary Decomposition Products | Influencing Factors |
|---|---|---|---|
| Heating in an inert atmosphere (e.g., N2) | Decomposition, likely initiated by decarboxylation of any formed β-keto acid. | 1,1,1,2,2-Pentafluoro-3-butanone, Carbon dioxide, Methanol | Presence of trace water can catalyze initial hydrolysis. |
| Heating in the presence of acid or base catalysts | Lower decomposition temperature due to catalyzed hydrolysis. | Same as above, but at a faster rate. | Concentration and strength of the catalyst. |
Advanced Applications of Methyl Pentafluoropropionylacetate in Contemporary Chemical Synthesis
Application as a Key Intermediate in Pharmaceutical Synthesis
The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. nih.govacs.org Methyl pentafluoropropionylacetate serves as a key intermediate in the synthesis of fluorinated molecules destined for pharmaceutical applications.
Role in Active Pharmaceutical Ingredient (API) Manufacturing
While direct, publicly documented instances of this compound being used in the manufacturing of a specific, named, commercially available Active Pharmaceutical Ingredient (API) are not readily found in the reviewed literature, its role as a precursor for fluorinated heterocyclic cores is well-established. The primary application lies in the synthesis of pyrazoles, a class of five-membered aromatic heterocycles with two adjacent nitrogen atoms. google.com Pyrazole (B372694) derivatives are present in numerous FDA-approved drugs. researchgate.net
The synthesis of pyrazoles from this compound typically follows the Knorr pyrazole synthesis, which involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. google.com The reaction of this compound with hydrazine hydrate (B1144303), for instance, would yield a pyrazole with a pentafluoroethyl group.
Table 1: Generalised Knorr Pyrazole Synthesis with this compound
| Reactant 1 | Reactant 2 | Product Core Structure |
| This compound | Hydrazine hydrate (or substituted hydrazine) | 3-(Pentafluoroethyl)pyrazole |
The resulting 3-(pentafluoroethyl)pyrazole scaffold is a key component in various biologically active compounds currently under investigation.
Design and Synthesis of Fluorinated Drug Candidates Utilizing this compound Moieties
The pentafluoroethyl group of this compound is of particular interest in the design of novel drug candidates. Its incorporation can lead to improved pharmacokinetic profiles. Research has shown that fluorinated pyrazoles play a significant role in medicinal chemistry and drug discovery. nih.gov
For example, pyrazolo[4,3-b]pyridines, which can be synthesized from pyrazole precursors, have been investigated as potent corticotropin-releasing factor type-1 (CRF-1) antagonists. google.com The synthesis of such compounds often involves the cyclization of an amino-pyrazole with a β-dicarbonyl compound. google.com While the specific use of this compound in these exact syntheses is not explicitly detailed, its role as a precursor to the necessary fluorinated pyrazole intermediates is a logical and documented synthetic pathway.
Utilization in Agrochemical and Specialty Chemical Synthesis
The principles that make this compound valuable in pharmaceuticals also apply to the agrochemical industry, where the development of new, effective, and environmentally safer pesticides is crucial.
Precursor for Biologically Active Compounds, e.g., Insecticidal Derivatives
Phenylpyrazole insecticides are a significant class of broad-spectrum insecticides that act by blocking GABA-gated chloride channels in insects. acs.org A prominent example is Fipronil, though its synthesis does not directly start from this compound. acs.org However, the core pyrazole structure is essential for its activity.
The synthesis of novel pyrazole-based insecticides is an active area of research. nih.gov By reacting this compound with appropriately substituted phenylhydrazines, novel fluorinated phenylpyrazole derivatives can be generated. These compounds are candidates for new insecticidal agents with potentially improved properties.
Table 2: Synthesis of a Generic Fluorinated Phenylpyrazole from this compound
| Reactant 1 | Reactant 2 | Product Core Structure | Potential Application |
| This compound | Substituted Phenylhydrazine | 1-Phenyl-3-(pentafluoroethyl)pyrazole | Insecticidal Candidate |
Recent studies have highlighted the insecticidal activities of various pyrazole derivatives against pests like Plodia interpunctella and Nilaparvata lugens. nih.gov
Synthesis of Functional Materials and Polymers
The application of this compound extends to the synthesis of functional materials and polymers. While direct polymerization of this specific β-ketoester is not commonly reported, its derivatives can be valuable monomers. For instance, the transesterification of β-keto esters is a key step in creating more complex molecules that can serve as building blocks for polymers. rsc.org
More directly, the pentafluorophenyl group is a known reactive moiety in polymer chemistry. Polymers derived from pentafluorophenyl acrylate (B77674) and methacrylate (B99206) are used as versatile precursors for creating multifunctional materials due to the high reactivity of the pentafluorophenyl ester towards amines, allowing for post-polymerization modification. While distinct from this compound, this highlights the utility of the pentafluorophenyl functional group in materials science.
Catalysis and Reaction Medium Applications
The metal complexes of β-dicarbonyl compounds, including β-ketoesters, are well-known to have catalytic properties. While specific catalytic applications of this compound complexes are not extensively documented in the reviewed literature, related metal complexes of pyrazoles (derivable from this compound) have been shown to exhibit catalytic activity. For example, a pentanuclear cobalt complex with 3,5-bis(2-pyridyl)pyrazole ligands has been shown to reduce CO2 to CO under photoirradiation. rsc.org
Furthermore, the unique properties of fluorinated compounds can make them suitable as specialized reaction media or additives. However, specific applications of this compound in this context are not widely reported.
Potential Role in Fluorous Biphase Systems (FBS)
Fluorous Biphase Systems (FBS) represent an innovative approach to catalyst and reagent separation in chemical reactions. These systems consist of a fluorous phase, typically a perfluorinated solvent, and a conventional organic or aqueous phase. The principle behind FBS lies in the "like dissolves like" concept, where highly fluorinated compounds preferentially dissolve in the fluorous phase. This allows for the facile separation of a fluorous-tagged catalyst from the reaction products in the non-fluorous phase upon completion of the reaction.
While direct research on the specific application of this compound in FBS is not extensively documented in publicly available literature, its structural characteristics suggest a potential role. The pentafluoroethyl group provides a significant fluorous character to the molecule. This "fluorous ponytail" could enable its use as a fluorous-tagged substrate or as a component in the design of fluorous ligands for catalysts.
In a hypothetical scenario, a catalyst could be rendered fluorous-soluble by incorporating a ligand derived from or similar to this compound. This catalyst would reside in the fluorous phase. After the reaction with a non-fluorous substrate in a miscible solvent system at an elevated temperature, cooling the mixture would induce phase separation. The product would remain in the organic phase, while the valuable fluorous catalyst would be sequestered in the fluorous phase, ready for recovery and reuse. This approach offers significant advantages in terms of catalyst recycling and simplified product purification, contributing to more sustainable and cost-effective chemical processes.
Contribution to Fluorinated Solvent Development
The development of new fluorinated solvents is driven by the need for media with unique properties, such as high gas solubility, thermal stability, and specific solvency characteristics. While this compound is primarily a reagent, its properties could inform the design of novel fluorinated solvent architectures.
The combination of a polar keto-ester functionality and a nonpolar pentafluoroethyl group within the same molecule results in an amphiphilic character. This dual nature could be a desirable feature in the design of fluorinated solvents or co-solvents intended to bridge the miscibility gap between highly fluorinated compounds and conventional organic or aqueous media. Solvents with such tailored properties are crucial in various applications, including specialized analytical techniques and reaction media for catalysts that require specific solvation environments. Further research into the physical properties and miscibility of this compound with a range of solvents could provide valuable insights for the rational design of next-generation fluorinated solvent systems.
Methyl Pentafluoropropionylacetate in Sustainable Chemistry: Life Cycle Assessment and Green Alternatives
Evaluation of Environmental Impacts via Life Cycle Assessment (LCA)
A Life Cycle Assessment (LCA) is a comprehensive method for evaluating the environmental impacts associated with all the stages of a product's life, from raw material extraction through materials processing, manufacture, distribution, use, and disposal or recycling. core.ac.ukresearchgate.net For a chemical intermediate like methyl pentafluoropropionylacetate, an LCA provides critical data for understanding its sustainability profile. core.ac.uk
Assessment of Production and Usage Phases in Pharmaceutical Manufacturing
The usage phase within a pharmaceutical synthesis involves the reaction of this compound with other reagents, the use of solvents, and the energy required for the reaction and subsequent purification steps. skpharmteco.com The choice of solvent is particularly critical, as solvents often constitute the largest mass component in a reaction and contribute significantly to the process's environmental burden. skpharmteco.com An LCA would quantify the emissions to air, water, and soil during this phase, and assess their potential toxicological effects on human health and ecosystems. nih.gov
Table 1: Illustrative Environmental Impact Categories in a Chemical's Life Cycle This table illustrates the typical impact categories evaluated in an LCA for a chemical precursor used in pharmaceutical manufacturing. The values are hypothetical and shown for comparative purposes.
| Impact Category | Unit | Traditional Precursor | "Greener" Alternative |
| Global Warming Potential | kg CO₂ eq. | 150 | 75 |
| Ozone Depletion Potential | kg CFC-11 eq. | 0.01 | 0.002 |
| Acidification Potential | kg SO₂ eq. | 0.8 | 0.4 |
| Eutrophication Potential | kg N eq. | 0.2 | 0.1 |
| Water Depletion | m³ | 25 | 15 |
Comparative LCA with Traditional Chemical Precursors and Reagents
To contextualize the environmental performance of this compound, a comparative LCA is essential. researchgate.net This involves assessing its life cycle impacts against those of traditional, non-fluorinated precursors or alternative reagents that could fulfill a similar synthetic function. For instance, if this compound is used to introduce a trifluoromethyl group, its environmental profile would be compared to other trifluoromethylating agents.
The comparison would highlight trade-offs between different chemical pathways. While the use of a fluorinated compound might enable a more efficient synthesis with higher atom economy (a key principle of green chemistry), its own production may be more energy-intensive or involve more hazardous raw materials compared to a traditional precursor. core.ac.ukacs.org The LCA provides a multi-faceted view, preventing "burden shifting"—where solving one environmental problem, like reducing reaction steps, inadvertently creates another, such as increased ecotoxicity. researchgate.net
High-Throughput Screening and Machine Learning for Green Chemical Substitutes
Identifying functionally equivalent but environmentally benign alternatives to existing chemicals is a cornerstone of green chemistry. rsc.org High-throughput screening (HTS) and machine learning (ML) are powerful tools being deployed to accelerate this search. acs.org
Computational Prediction of Environmental Impacts based on Molecular Structure
Machine learning models can predict a chemical's environmental and toxicological properties based solely on its molecular structure. rsc.orgpsecommunity.org These models, often referred to as Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Use Relationship (QSUR) models, learn from large datasets of known chemicals and their experimental properties. rsc.orgchemrxiv.org For a compound like this compound, a model could predict key environmental indicators such as biodegradability, potential for bioaccumulation, and aquatic toxicity. springernature.com
Graph neural networks, a sophisticated type of ML, are particularly adept at this, as they can learn directly from the graph structure of a molecule, potentially offering higher accuracy than models that rely on pre-defined chemical features. rsc.org By inputting the structure of a potential alternative, researchers can get a rapid, in silico assessment of its environmental impact before it is ever synthesized in a lab. chemrxiv.org
Table 2: Example of Molecular Descriptors Used in Predictive Toxicology Models This table lists some of the descriptors that machine learning models use to predict a chemical's properties from its structure.
| Descriptor Type | Example Descriptor | Property Predicted |
| Thermodynamic | Heat of Vaporization | Volatility, Environmental Fate |
| Molecular | XLogP | Bioaccumulation Potential |
| Shape Representation | HallKierAlpha | Environmental Compatibility |
| Electronic | Dipole Moment | Reactivity, Solubility |
| Topological | Wiener Index | Boiling Point, Viscosity |
Methodology for Identifying Greener Alternatives in Chemical Libraries
The process of finding greener substitutes involves a multi-step methodology that leverages computational tools. nih.gov First, a large virtual library of chemical compounds is screened. QSUR models are used to identify a subset of chemicals that are predicted to have the same desired function as this compound. rsc.org
Next, this smaller subset is run through a battery of predictive toxicology and environmental fate models. acs.orgchemrxiv.org These models flag chemicals that are likely to be toxic, persistent in the environment, or bioaccumulative. The goal is to find candidates that meet two key criteria: they are predicted to be effective functional substitutes, and they have a significantly lower predicted hazard profile. nih.gov This high-throughput virtual screening allows scientists to prioritize a small number of promising candidates for actual laboratory synthesis and testing, dramatically accelerating the discovery of safer, more sustainable chemicals. rsc.org
Environmental and Toxicological Considerations of Methyl Pentafluoropropionylacetate As a Per and Polyfluorinated Alkyl Substance Pfas
Classification and Regulatory Context as a PFAS Compound
The defining characteristic of methyl pentafluoropropionylacetate that places it within the PFAS family is the presence of a pentafluoroethyl group (-C2F5). This structural feature aligns with the comprehensive definition of PFAS adopted by the Organisation for Economic Co-operation and Development (OECD) and other regulatory bodies.
Inclusion in Databases of Per- and Polyfluoroalkyl Substances
The Organisation for Economic Co-operation and Development (OECD) in 2021 established a broad and widely accepted definition of PFAS as substances that contain at least one fully fluorinated methyl group (-CF3) or methylene (B1212753) group (-CF2-) without any hydrogen, chlorine, bromine, or iodine atoms attached to it. epa.govkemi.se this compound, containing a pentafluoroethyl chain (which consists of a -CF3 and a -CF2- group), squarely fits this definition.
As a result of this classification, this compound is expected to be included in various databases of PFAS compounds compiled by regulatory and scientific bodies. For instance, the Swedish Chemicals Agency (KEMI) maintains a database of nearly 11,000 PFAS substances to aid companies and regulators in identifying and phasing out these chemicals. kemi.se While direct confirmation of the inclusion of this compound in every specific database requires a case-by-case verification, its chemical structure firmly places it within the scope of such inventories.
Table 1: Regulatory Definitions of PFAS
| Issuing Body | Definition | Relevance to this compound |
| OECD (2021) | Fluorinated substances that contain at least one fully fluorinated methyl or methylene carbon atom. epa.govkemi.se | Contains a pentafluoroethyl group (-CF2CF3), thus meeting the definition. |
Implications for Research and Development under PFAS Regulations
The classification of this compound as a PFAS has significant implications for its research, development, and commercial use. Globally, there is a strong trend towards regulating PFAS as a class of chemicals rather than on a substance-by-substance basis. This approach is driven by the sheer number of individual PFAS and the understanding that many share common characteristics of environmental persistence.
This regulatory shift means that even without specific data on its own toxicity or environmental behavior, this compound may be subject to the same restrictions and scrutiny as other well-studied PFAS. For researchers and developers, this necessitates a thorough evaluation of the compound's environmental and health profile early in the development process. The overarching regulatory landscape for PFAS is moving towards restricting non-essential uses, which could limit the potential applications of new PFAS compounds like this compound.
Environmental Fate and Transport Studies
Persistence and Degradation Pathways
Due to the strength of the carbon-fluorine bond, PFAS are notoriously resistant to environmental degradation. It is highly probable that this compound exhibits similar persistence.
While no specific studies on the degradation of this compound were identified, research on a structurally similar compound, perfluoro-2-methyl-3-pentanone, indicates that atmospheric photolysis could be a potential, albeit slow, degradation pathway. However, hydrolysis and hydration were found to be insignificant environmental fates for this related compound. This suggests that this compound is likely to persist in the environment for extended periods, with atmospheric degradation being a minor removal process.
Bioaccumulation Potential
The potential for a substance to accumulate in living organisms is a key consideration in its environmental risk assessment. For PFAS, bioaccumulation potential is often linked to the length of the perfluorinated carbon chain.
Specific bioaccumulation studies on this compound have not been published. Generally, shorter-chain PFAS, such as those with fewer than six perfluorinated carbons, are considered to have lower bioaccumulation potential in comparison to long-chain PFAS like PFOA and PFOS. Given that this compound contains a two-carbon fluorinated chain, it would be predicted to have a lower tendency to bioaccumulate than its long-chain counterparts. However, even short-chain PFAS can accumulate in various environmental compartments and organisms, and a definitive assessment would require experimental data.
Table 2: Predicted Environmental Behavior of this compound
| Environmental Compartment | Predicted Behavior | Rationale |
| Atmosphere | Potential for long-range transport; slow degradation via photolysis. | Based on the volatility of similar small molecules and degradation studies of a related compound. |
| Water | Likely to be mobile and persistent. | Based on the high solubility and low degradation potential of other short-chain PFAS. |
| Soil | Expected to be mobile and leach into groundwater. | Based on the properties of other short-chain PFAS which show limited sorption to soil. |
| Biota | Lower bioaccumulation potential compared to long-chain PFAS. | Based on the general trend of decreasing bioaccumulation with shorter fluorinated chain length. |
Ecotoxicological Research
A comprehensive search of the publicly available scientific literature did not yield any specific ecotoxicological studies on this compound. The absence of data on its effects on aquatic or terrestrial organisms means that its potential environmental risk cannot be directly assessed.
In the absence of specific data, a precautionary approach would be warranted, assuming that it may exhibit toxicological properties similar to other short-chain PFAS. However, this is a significant data gap that would need to be addressed through dedicated research to understand the potential impacts of this compound on ecosystems.
Impact on Aquatic and Terrestrial Ecosystems
Direct studies on the impact of this compound on aquatic and terrestrial ecosystems are currently lacking. However, the broader class of short-chain PFAS, to which this compound belongs, is known for its high mobility in soil and water. nih.gov This mobility can lead to widespread distribution in the environment and contamination of water resources. nih.gov
Short-chain PFAS are generally considered less bioaccumulative than their long-chain counterparts. nih.gov Nevertheless, their persistence and high water solubility mean they can remain in aquatic environments, leading to continuous exposure for organisms. nih.govswana.org Studies on other short-chain PFAS have shown potential for adverse effects on aquatic invertebrates. For instance, some short-chain PFAS have been observed to cause a decrease in the body size of the rotifer Brachionus calyciflorus. nih.gov While the acute toxicity of short-chain PFAS to aquatic organisms is generally lower than that of long-chain compounds like PFOS and PFOA, the long-term consequences of exposure are not well understood. mst.dkcsic.es
The transformation of precursor compounds can also contribute to the presence of persistent short-chain PFAS in the environment. acs.org For example, some fluorotelomer alcohols, which are used in various industrial and consumer products, can degrade into short-chain perfluoroalkyl carboxylic acids (PFCAs). researchgate.net
Table 1: General Environmental Characteristics of Short-Chain PFAS
| Characteristic | Description | Source |
| Mobility | High mobility in soil and water, leading to potential contamination of water resources. | nih.gov |
| Persistence | Highly persistent in the environment due to the strong carbon-fluorine bond. | nih.govnih.gov |
| Bioaccumulation | Generally lower bioaccumulation potential compared to long-chain PFAS. | nih.gov |
| Aquatic Toxicity | Acute toxicity is generally lower than long-chain PFAS, but chronic effects are a concern. | mst.dkcsic.es |
This table provides a general overview based on available data for short-chain PFAS and is not specific to this compound.
Human Exposure and Health Implications Research
As with its environmental profile, direct research into human exposure and the health implications of this compound is scarce. The following sections discuss the general exposure pathways and toxicological concerns associated with short-chain PFAS as a class.
Exposure Pathways and Detection Methodologies
Human exposure to PFAS can occur through various pathways, including the consumption of contaminated food and drinking water, inhalation of indoor air and dust, and contact with consumer products. nih.govharvard.edu For short-chain PFAS, their high water solubility makes drinking water a significant potential route of exposure. swana.org
Detecting emerging PFAS like this compound in human samples presents a challenge. While methods like liquid chromatography-mass spectrometry (LC-MS/MS) are used to detect a range of PFAS in human serum, there is a need for the development of analytical methods to quantify the full spectrum of thousands of existing PFAS. harvard.edunih.gov The development of new sensor technologies may offer a faster and more cost-effective way to screen for PFAS in drinking water in the future. mit.edu
Toxicological Profiles and Health Outcomes
The toxicological profile of this compound has not been specifically characterized. However, concerns have been raised about the potential health effects of short-chain PFAS, which were introduced as replacements for long-chain compounds like PFOA and PFOS. ewg.orguri.edu
Initial assumptions that short-chain PFAS are significantly safer have been challenged by recent research. ewg.orguri.edu Studies on some short-chain PFAS have indicated potential health risks, including harm to the hormonal and reproductive systems. uri.edu Animal studies have shown that some short-chain PFAS can cause damage to the liver and kidneys at high doses. mst.dk Furthermore, some emerging PFAS may still have adverse effects on human health. nih.gov
It is important to recognize that the half-lives of short-chain PFAS in the human body are generally shorter than those of long-chain compounds. nih.gov However, their persistence in the environment can lead to continuous exposure. nih.gov The potential for combined effects from exposure to multiple PFAS is also a critical area of ongoing research.
Table 2: Potential Health Concerns Associated with Some Short-Chain PFAS
| Health Concern | Findings from Studies on Some Short-Chain PFAS | Source |
| Endocrine Disruption | Potential to interfere with hormone regulation. | uri.edu |
| Reproductive Effects | Possible harm to the reproductive system. | uri.edu |
| Liver and Kidney Toxicity | Observed in animal studies at high doses. | mst.dk |
This table summarizes general findings for some short-chain PFAS and does not represent specific data for this compound.
Advanced Analytical Methodologies for Methyl Pentafluoropropionylacetate Research
Spectroscopic Characterization Techniques in Research Context
Spectroscopic methods are indispensable tools for probing the molecular structure and functional groups of Methyl pentafluoropropionylacetate. These techniques provide detailed information at the atomic and molecular level, facilitating its unambiguous identification and the study of its chemical transformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring
The ¹H NMR spectrum is expected to show distinct signals for the methyl ester protons and the methylene (B1212753) protons adjacent to the carbonyl groups. The chemical shift of the methylene protons would be indicative of the electronic effects of the neighboring carbonyl and pentafluoroethyl groups.
For ¹³C NMR, characteristic signals would be observed for the carbonyl carbons of the ketone and ester groups, the methylene carbon, and the methyl carbon. The carbons of the pentafluoroethyl group would also exhibit unique chemical shifts, influenced by the strong electronegativity of the fluorine atoms.
¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. It would provide signals for the CF₃ and CF₂ groups, with their chemical shifts and coupling constants offering valuable insights into the electronic structure of the molecule.
NMR is also a vital tool for real-time reaction monitoring in the synthesis of this compound, which is often prepared via a Claisen condensation reaction. By acquiring NMR spectra at various time points during the reaction, researchers can track the consumption of reactants and the formation of the product and any intermediates. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and purity.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~3.8 | s | -OCH₃ |
| ~3.6 | t | -CH₂- | |
| ¹³C | ~190 (keto form) | - | C=O (ketone) |
| ~165 (keto form) | - | C=O (ester) | |
| ~52 | - | -OCH₃ | |
| ~45 | - | -CH₂- | |
| ~118 | qt | -CF₃ | |
| ~110 | tq | -CF₂- | |
| ¹⁹F | ~-80 | t | -CF₃ |
| ~-120 | q | -CF₂- |
Note: These are predicted values based on analogous structures and may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS) for Identification and Purity Assessment in Complex Mixtures
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through the analysis of its fragmentation patterns. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.
The fragmentation pattern provides a unique fingerprint of the molecule. Key fragments observed in the mass spectrum of this compound can be attributed to the cleavage of specific bonds within the molecule. For instance, the loss of the methoxy (B1213986) group (-OCH₃) or the pentafluoroethyl group (-C₂F₅) can lead to characteristic fragment ions. The presence of these fragments helps to confirm the structure of the compound.
In a research context, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for the analysis of complex mixtures containing this compound. GC separates the components of the mixture, and the mass spectrometer provides identification and quantification of each component, allowing for a thorough purity assessment.
Table 2: Key Fragments in the Electron Ionization Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 220 | [M]⁺ (Molecular Ion) |
| 189 | [M - OCH₃]⁺ |
| 161 | [M - COOCH₃]⁺ |
| 119 | [C₂F₅]⁺ |
| 69 | [CF₃]⁺ |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound. The IR spectrum of this compound is characterized by strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups (ketone and ester) and the C-F bonds.
The presence of two distinct carbonyl peaks in the IR spectrum is a key indicator of the β-keto ester functionality. The exact positions of these bands can be influenced by factors such as intramolecular hydrogen bonding in the enol tautomer. The strong absorptions in the region associated with C-F stretching are characteristic of highly fluorinated compounds.
Table 3: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1770 | Strong | C=O Stretch (Ester) |
| ~1740 | Strong | C=O Stretch (Ketone) |
| ~1300-1100 | Very Strong | C-F Stretch |
| ~1440 | Medium | CH₂ Bend |
| ~2960 | Medium | C-H Stretch (Methyl) |
Chromatographic Separation and Quantification Methods for Research
Chromatographic techniques are essential for the separation, purification, and quantification of this compound from reaction mixtures and for assessing its purity. The choice of chromatographic method depends on the volatility and polarity of the compound.
Gas Chromatography (GC) for Volatile Samples and Purity Analysis
Gas chromatography (GC) is a suitable technique for the analysis of volatile compounds like this compound. In GC, the sample is vaporized and transported by an inert gas through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases.
For the analysis of fluorinated compounds, columns with a non-polar or mid-polar stationary phase are often employed. A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds. The retention time of this compound is a characteristic parameter that can be used for its identification, while the peak area is proportional to its concentration, allowing for accurate purity analysis. A challenge in the GC analysis of β-keto esters is the potential for on-column tautomerization, which can lead to peak broadening or the appearance of multiple peaks. This can often be mitigated by optimizing the injector temperature and the temperature program of the oven.
Table 4: Illustrative Gas Chromatography Method Parameters for Fluorinated β-Keto Esters
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Samples and Reaction Progress Monitoring
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. For this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed mode.
A significant challenge in the HPLC analysis of β-keto esters is the presence of keto-enol tautomerism, which can result in poor peak shapes or multiple peaks for a single compound. To overcome this, several strategies can be employed. Increasing the column temperature can accelerate the interconversion between tautomers, leading to a single, averaged peak. The use of an acidic mobile phase can also help to speed up the equilibration. Alternatively, mixed-mode chromatography columns that offer multiple interaction mechanisms can provide improved separation and peak shape for tautomeric compounds.
HPLC is also an excellent tool for monitoring the progress of reactions involving this compound. By periodically injecting aliquots of the reaction mixture into the HPLC system, the concentrations of reactants, intermediates, and the final product can be determined. This provides valuable kinetic data and helps in determining the optimal reaction endpoint.
Table 5: Exemplary High-Performance Liquid Chromatography Method Parameters for β-Keto Esters
| Parameter | Value |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Advanced Separation Techniques (e.g., Supercritical Fluid Chromatography)
In the analysis of complex chemical compounds, the choice of separation methodology is paramount to achieving accurate and reliable results. For fluorinated compounds such as this compound, traditional chromatographic techniques can present challenges. Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative, offering distinct advantages for the separation of such molecules.
Supercritical Fluid Chromatography is a type of normal phase chromatography that utilizes a supercritical fluid as the main component of the mobile phase. wikipedia.org A substance becomes a supercritical fluid when it is heated and pressurized above its critical temperature and pressure, respectively, endowing it with properties intermediate between those of a liquid and a gas. The most commonly used supercritical fluid is carbon dioxide (CO2) due to its low critical temperature (31.1 °C) and pressure (73.8 bar), as well as its non-toxic and non-flammable nature. chromatographyonline.com
The primary advantage of SFC lies in the properties of the supercritical fluid mobile phase. It exhibits low viscosity and high diffusivity, which allows for faster separations and higher efficiency compared to High-Performance Liquid Chromatography (HPLC). chromatographytoday.com The low viscosity results in a smaller pressure drop across the analytical column, permitting the use of higher flow rates and longer columns for complex separations. Furthermore, the high diffusivity of analytes in the supercritical fluid enhances mass transfer between the mobile and stationary phases, leading to sharper peaks and improved resolution.
For the analysis of volatile and thermally labile compounds like many fluorinated esters, SFC provides a significant advantage over Gas Chromatography (GC) by operating at lower temperatures, thus minimizing the risk of sample degradation. nih.gov
The composition of the mobile phase in SFC is a critical parameter that influences selectivity. While supercritical CO2 is relatively non-polar, its solvating power can be readily tuned by the addition of polar organic solvents, known as modifiers. Common modifiers include alcohols such as methanol (B129727), ethanol (B145695), and isopropanol. chromatographyonline.com The concentration of the modifier can be adjusted in a gradient, similar to solvent gradients in HPLC, to optimize the separation of complex mixtures. Additives, such as acids or bases, can also be introduced in small quantities to the modifier to improve the peak shape of acidic or basic analytes by minimizing undesirable interactions with the stationary phase.
A wide array of stationary phases is available for SFC, ranging from non-polar C18 to very polar phases. chromatographytoday.com For the separation of fluorinated compounds, and particularly for chiral separations, polysaccharide-based stationary phases, such as those derived from amylose (B160209) and cellulose, have proven to be highly effective. nih.gov These chiral stationary phases (CSPs) provide the necessary stereoselective interactions to resolve enantiomers.
The successful separation of compounds structurally similar to this compound, such as other β-keto esters and fatty acid esters of hydroxy fatty acids, has been demonstrated using SFC. mdpi.comnih.gov These studies highlight the utility of SFC for both achiral and chiral separations within this class of molecules. For instance, the enantioseparation of fatty acid hydroxy fatty acid esters was achieved in under 5 minutes using a chiral amylose-based column. nih.gov
Below is a hypothetical data table outlining potential starting parameters for the analysis of this compound by SFC, based on established methods for analogous compounds.
| Parameter | Value |
| Instrumentation | |
| System | Analytical Supercritical Fluid Chromatograph |
| Chromatographic Conditions | |
| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose based) |
| Mobile Phase A | Supercritical CO2 |
| Mobile Phase B | Methanol |
| Gradient | 5% to 40% B over 10 minutes |
| Flow Rate | 2.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | |
| Detector | UV-Vis or Mass Spectrometer (MS) |
| Wavelength (UV-Vis) | 220 nm |
| Ionization Mode (MS) | Electrospray Ionization (ESI) |
This table presents a set of hypothetical starting conditions for method development and is based on typical parameters used for the SFC analysis of similar fluorinated and ester compounds. Actual conditions would require empirical optimization.
Future Research Directions and Outlook for Methyl Pentafluoropropionylacetate
The unique properties conferred by the pentafluoropropionyl group make methyl pentafluoropropionylacetate a compound of significant interest for future research. The exploration of this molecule is poised to expand into several key areas, from optimizing its synthesis to understanding its environmental impact and harnessing computational tools to predict its behavior and applications. The following sections outline the critical future research directions that will shape the scientific and industrial landscape for this fluorinated β-keto ester.
Q & A
Q. Table 1: Analytical Techniques for this compound Characterization
Q. Table 2: Frameworks for Resolving Data Contradictions
| Framework | Application | Example Use Case |
|---|---|---|
| PICOT | Structuring controlled experiments | Comparing solvent effects on reactivity |
| FINER | Ensuring research relevance and feasibility | Designing toxicity studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
